5-Hydroxy-7-{[9-hydroxy-2-(2-methylpropyl)-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]methyl}quinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one
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Overview
Description
Asperlicin is an organic heterotetracyclic compound and a member of asperlicins. It has a role as an Aspergillus metabolite.
Scientific Research Applications
Synthesis and Structural Relationships
- Research indicates that certain fused imidazopyridines, similar in structure to the compound , have been synthesized and evaluated as benzodiazepine receptor ligands. The structure-activity relationship studies showed that the affinity to receptors was significantly influenced by the bulkiness of specific groups, with variations in substitution leading to antagonist or inverse agonist activities in some derivatives (Takada et al., 1996).
Alternate Syntheses and Applications
- An alternate synthesis process for a compound structurally related to the one , which inhibits HIV-1 gene expression, was developed. This highlights the potential for such compounds in therapeutic applications targeting viral gene expression (Maehr et al., 1995).
Potential Pharmacological Effects
- Some derivatives structurally similar to the compound have shown pharmacological activities, such as inhibitory effects on the central nervous system (CNS) and anti-inflammatory properties, though none showed significant affinity for the benzodiazepine receptor (Grandolini et al., 1997).
properties
Product Name |
5-Hydroxy-7-{[9-hydroxy-2-(2-methylpropyl)-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]methyl}quinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one |
---|---|
Molecular Formula |
C31H29N5O4 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(7S)-7-[[(2S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30?,31?/m0/s1 |
InChI Key |
MGMRIOLWEROPJY-FEMCMSFOSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2C(N1)C(C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
Canonical SMILES |
CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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